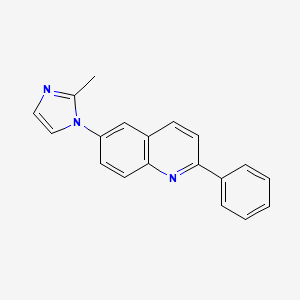
6-(2-Methylimidazol-1-yl)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a common scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinoline with 2-methylimidazole in the presence of a strong acid like sulfuric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
6-(2-Methylimidazol-1-yl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the imidazole ring, making it less versatile in coordination chemistry.
2-Methylimidazole: Lacks the quinoline ring, limiting its applications in medicinal chemistry.
6-(1H-Imidazol-1-yl)-2-phenylquinoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H15N3 |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
6-(2-methylimidazol-1-yl)-2-phenylquinoline |
InChI |
InChI=1S/C19H15N3/c1-14-20-11-12-22(14)17-8-10-19-16(13-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3 |
Clé InChI |
CMNMAPBGLVMYTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




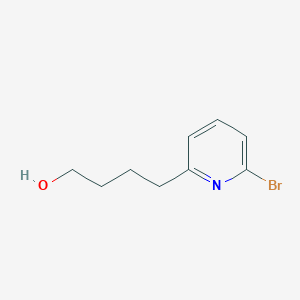
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
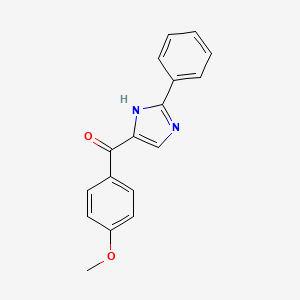
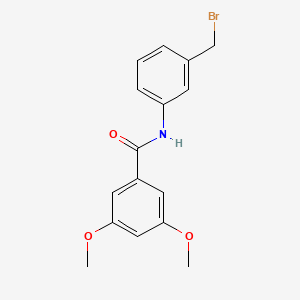
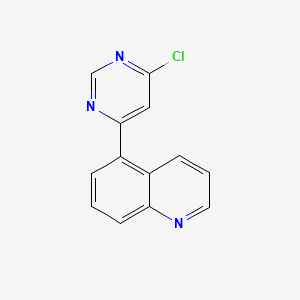
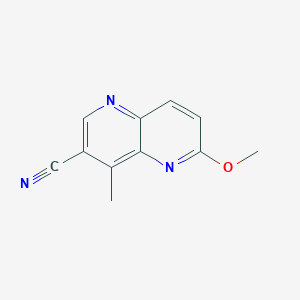
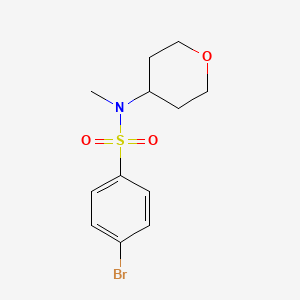

![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)

